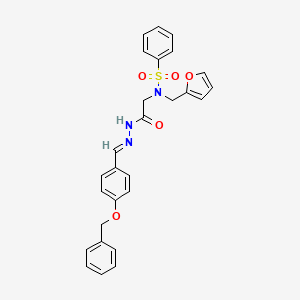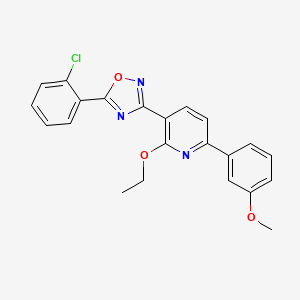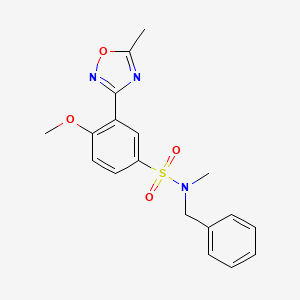
N-benzyl-4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-benzyl-4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been studied extensively for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. In addition, it has been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its effects by interacting with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with the adenosine A2A receptor, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
N-benzyl-4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been shown to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and inhibit bacterial and viral replication. In addition, it has been shown to modulate immune function and inhibit the activity of certain enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide in lab experiments is its versatility. It can be used in a variety of assays to study different cellular targets and pathways. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Direcciones Futuras
There are several future directions for research involving N-benzyl-4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide. One area of interest is the development of more potent and selective derivatives of this compound. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer, inflammatory disorders, and infectious diseases. Finally, further studies are needed to elucidate its mechanism of action and to better understand its effects on cellular targets and pathways.
Métodos De Síntesis
The synthesis of N-benzyl-4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide involves the reaction of 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide with benzyl chloride in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yields.
Propiedades
IUPAC Name |
N-benzyl-4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13-19-18(20-25-13)16-11-15(9-10-17(16)24-3)26(22,23)21(2)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWALLZOBNSVVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)
![N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7687142.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)

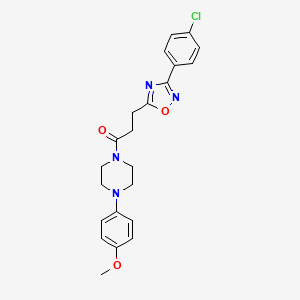


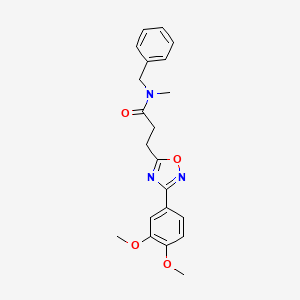
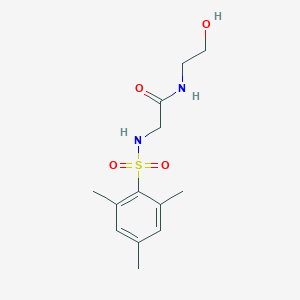
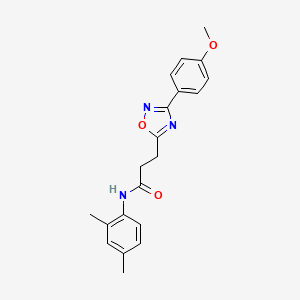
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)

